molecular formula C23H31Cl2N3OS B14724312 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-5-(3-(4-methyl-1-piperazinyl)propyl)-2-phenyl-, dihydrochloride CAS No. 5871-31-8

1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-5-(3-(4-methyl-1-piperazinyl)propyl)-2-phenyl-, dihydrochloride

Cat. No.: B14724312
CAS No.: 5871-31-8
M. Wt: 468.5 g/mol
InChI Key: KJAGKAQGAAORTA-UHFFFAOYSA-N
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Description

5-(3-(4-Methylpiperazin-1-yl)propyl)-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one dihydrochloride is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a phenyl group, and a thiazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(4-Methylpiperazin-1-yl)propyl)-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one dihydrochloride typically involves multiple steps. One common method includes the reaction of 4-methylpiperazine with a suitable propylating agent to form 3-(4-methylpiperazin-1-yl)propylamine. This intermediate is then reacted with 2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-(3-(4-Methylpiperazin-1-yl)propyl)-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reaction to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products .

Scientific Research Applications

5-(3-(4-Methylpiperazin-1-yl)propyl)-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one dihydrochloride has several scientific research applications:

    Chemistry: It is used as a precursor in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic properties, including its use as an antiproliferative agent in cancer research.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-(4-Methylpiperazin-1-yl)propyl)-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Aminopropyl)-4-methylpiperazine: This compound is structurally similar and is used as a precursor in organic synthesis.

    Methylbenzylpiperazine: Another related compound, known for its stimulant properties.

Uniqueness

5-(3-(4-Methylpiperazin-1-yl)propyl)-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one dihydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development.

Properties

CAS No.

5871-31-8

Molecular Formula

C23H31Cl2N3OS

Molecular Weight

468.5 g/mol

IUPAC Name

5-[3-(4-methylpiperazin-1-yl)propyl]-2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-one;dihydrochloride

InChI

InChI=1S/C23H29N3OS.2ClH/c1-24-14-16-25(17-15-24)12-7-13-26-20-10-5-6-11-21(20)28-22(18-23(26)27)19-8-3-2-4-9-19;;/h2-6,8-11,22H,7,12-18H2,1H3;2*1H

InChI Key

KJAGKAQGAAORTA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCN2C(=O)CC(SC3=CC=CC=C32)C4=CC=CC=C4.Cl.Cl

Origin of Product

United States

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